Patented Disease Association: Obesity/CB1 Antagonism vs. Generic Azetidine-3-ols
1-(3,5-Dimethylbenzoyl)azetidin-3-ol is explicitly catalogued in the DrugMAP Expression Atlas under drug ID DMJEX3D as 'Heterocyclic-substituted 3-alkyl azetidine derivative 1' and is cross-referenced with the therapeutic indication obesity (ICD-11: 5B81), with a status of 'Patented' [1]. The molecular target is annotated as Cannabinoid receptor 1 (CB1), with a mechanism of action listed as antagonist [1]. In contrast, generic azetidine-3-ol (CAS 45347-81-7) and N-Boc-azetidin-3-ol (CAS 141699-55-0) have no comparable disease-level annotation in drug-target databases [2]. The existence of a patent family around heterocycle-substituted 3-alkyl azetidine derivatives for CB1-mediated disorders further differentiates this specific scaffold from unsubstituted or differently substituted azetidine-3-ols [3].
| Evidence Dimension | Drug-target disease annotation |
|---|---|
| Target Compound Data | Indication: Obesity (ICD-11: 5B81); Target: CB1; MOA: Antagonist; Status: Patented [DrugMAP DMJEX3D] |
| Comparator Or Baseline | Azetidin-3-ol (CAS 45347-81-7): No disease annotation in DrugMAP or TTD; N-Boc-azetidin-3-ol (CAS 141699-55-0): No disease annotation |
| Quantified Difference | Presence vs. absence of patented therapeutic indication and target annotation |
| Conditions | DrugMAP database cross-referencing; patent family WO2006131269 and related filings |
Why This Matters
For research groups pursuing CB1 antagonist programs or obesity-related kinase/GPCR targets, this compound offers a pre-annotated disease rationale and patent landscape context that generic azetidine-3-ols lack.
- [1] DrugMAP Expression Atlas. Drug ID DMJEX3D: Heterocyclic-substituted 3-alkyl azetidine derivative 1. http://drugmap.idrblab.net/data/drug-molecule-expression/details/DMJEX3D (accessed 2026-04-28). View Source
- [2] PubChem Compound Summary. Azetidin-3-ol (CAS 45347-81-7). https://pubchem.ncbi.nlm.nih.gov/compound/azetidin-3-ol (accessed 2026-04-28). View Source
- [3] Justia Patents. Heterocycle-substituted 3-alkyl azetidine derivatives (WO2006131269). https://patents.justia.com/patent/WO2006131269 (accessed 2026-04-28). View Source
